Cas no 659-04-1 (methyl (E)-3-(3-nitrophenyl)prop-2-enoate)

methyl (E)-3-(3-nitrophenyl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
-
- methyl (E)-m-nitrocinnamate
- methyl (E)-3-(3-nitrophenyl)acrylate
- (E)-methyl 3-(3-nitrophenyl)acrylate
- methyl 3-(3-nitrophenyl)prop-2-enoate
- 3-(3-Nitro-phenyl)-acrylic acid methyl ester
- 3-nitrocinnamic acid methyl ester
- methyl (2E)-3-(3-nitrophenyl)prop-2-enoate
- methyl (E)-3-(3'-nitrophenyl)propenoate
- methyl 3-nitrocinnamate
- Methyl (2E)-3-(3-nitrophenyl)-2-propenoate
- methyl (E)-3-(3-nitrophenyl)prop-2-enoate
- Methyl (E)-3-(3-nitrophenyl)-2-propenoate
- CHEMBL1774695
- Methyl (2E)-3-(3-nitrophenyl)acrylate
- NS00042266
- 1664-59-1
- NSC1322
- Methyl 3-nitro-cinnamate
- LS-13750
- AMY4848
- NSC-1322
- AKOS005259822
- SCHEMBL1284478
- CS-13374
- 659-04-1
- 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester
- STL406968
- BBL100148
- (E)-methyl3-(3-nitrophenyl)acrylate
- CS-W020528
- 3-(M-NITROPHENYL)-2-PROPENOIC ACID, METHYL ESTER
- Methyl 3-(3-nitrophenyl)acrylate
- M-nitro cinnamic acid, methyl ester
- EINECS 211-529-3
- Methyl (2E)-3-(3-nitrophenyl)-2-propenoate #
- methyl-3-nitrocinnamate
- NSC 1322
- 3-(3-Nitrophenyl)acrylic acid methyl ester
- (E)-3-(3-nitrophenyl)-acrylic acid methyl ester
- DTXSID701267210
- 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester, (2E)-
- W11273
- ALBB-032663
-
- MDL: MFCD00024570
- Inchi: InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+
- InChI Key: DKQXESBKFCYESZ-AATRIKPKSA-N
- SMILES: COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 207.05300
- Monoisotopic Mass: 207.053158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.1
- XLogP3: 1.8
Experimental Properties
- Density: 1.277±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 125-126 ºC (acetone )
- Boiling Point: 346.2°C (rough estimate)
- Flash Point: 154.8°C
- Refractive Index: 1.5310 (estimate)
- Solubility: Very slightly soluble (0.6 g/l) (25 º C),
- PSA: 72.12000
- LogP: 2.30420
methyl (E)-3-(3-nitrophenyl)prop-2-enoate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312-P330
- Storage Condition:(BD627888)
methyl (E)-3-(3-nitrophenyl)prop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M333340-500mg |
Methyl (E)-3-(3-Nitrophenyl)prop-2-enoate |
659-04-1 | 500mg |
$ 135.00 | 2022-06-03 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45190-5g |
Methyl (E)-3-(3-nitrophenyl)-2-propenoate |
659-04-1 | 98% | 5g |
¥2527.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45190-250mg |
Methyl (E)-3-(3-nitrophenyl)-2-propenoate |
659-04-1 | 98% | 250mg |
¥132.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067081-100mg |
Methyl (E)-3-(3-nitrophenyl)-2-propenoate |
659-04-1 | 98% | 100mg |
¥79.00 | 2024-05-05 | |
Ambeed | A338846-250mg |
(E)-Methyl 3-(3-nitrophenyl)acrylate |
659-04-1 | 98% | 250mg |
$20.0 | 2025-02-27 | |
Ambeed | A338846-1g |
(E)-Methyl 3-(3-nitrophenyl)acrylate |
659-04-1 | 98% | 1g |
$79.0 | 2025-02-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK415-200mg |
methyl (E)-3-(3-nitrophenyl)prop-2-enoate |
659-04-1 | 98% | 200mg |
210.0CNY | 2021-07-17 | |
TRC | M333340-1g |
Methyl (E)-3-(3-Nitrophenyl)prop-2-enoate |
659-04-1 | 1g |
$ 210.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK415-1g |
methyl (E)-3-(3-nitrophenyl)prop-2-enoate |
659-04-1 | 98% | 1g |
947.0CNY | 2021-07-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2024-1G |
methyl (E)-3-(3-nitrophenyl)prop-2-enoate |
659-04-1 | 95% | 1g |
¥541.00 | 2023-05-04 |
methyl (E)-3-(3-nitrophenyl)prop-2-enoate Related Literature
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Additional information on methyl (E)-3-(3-nitrophenyl)prop-2-enoate
Methyl (E)-3-(3-nitrophenyl)prop-2-enoate (CAS No. 659-04-1): A Comprehensive Overview
Methyl (E)-3-(3-nitrophenyl)prop-2-enoate, a compound with the CAS registry number 659-04-1, is a versatile organic molecule that has garnered significant attention in various scientific and industrial applications. This compound, also referred to as methyl 3-(3-nitrophenyl)acrylate, belongs to the class of α,β-unsaturated esters, which are known for their reactivity and potential in organic synthesis. The E configuration of the double bond in its structure plays a crucial role in determining its chemical properties and reactivity.
The molecular formula of methyl (E)-3-(3-nitrophenyl)prop-2-enoate is C10H9NO4, with a molecular weight of approximately 197.18 g/mol. Its structure consists of a methyl ester group attached to an α,β-unsaturated carbonyl system, where the β-position is substituted with a nitrophenyl group. The presence of the nitro group introduces electron-withdrawing effects, which enhance the electrophilic character of the α,β-unsaturated system, making it highly reactive towards nucleophilic additions and conjugate additions.
Recent advancements in synthetic chemistry have highlighted the importance of methyl (E)-3-(3-nitrophenyl)prop-2-enoate as a key intermediate in the synthesis of various bioactive compounds. For instance, researchers have utilized this compound as a precursor in the preparation of heterocyclic compounds, which are pivotal in drug discovery and development. The ability to undergo Michael addition reactions makes it an invaluable building block in constructing complex molecular architectures.
In terms of applications, methyl (E)-3-(3-nitrophenyl)prop-2-enoate has found utility in polymer science as well. Its reactivity allows it to participate in free radical polymerization reactions, leading to the formation of functional polymers with tailored properties. These polymers have potential applications in coatings, adhesives, and advanced materials.
The synthesis of methyl (E)-3-(3-nitrophenyl)prop-2-enoate typically involves multi-step processes that include nucleophilic aromatic substitution or conjugate addition reactions. Recent studies have focused on optimizing these synthetic routes to enhance yield and selectivity, leveraging modern catalytic techniques and green chemistry principles.
From a toxicological perspective, understanding the safety profile of methyl (E)-3-(3-nitrophenyl)prop-2-enonate is crucial for its industrial use. Preliminary studies indicate that exposure to this compound may pose certain health risks; however, further research is required to establish definitive safety guidelines.
Looking ahead, the continued exploration of methyl (E)-3-(3-nitrophenyl)prop-2-enonate's chemical properties and potential applications is expected to drive innovation across multiple disciplines. Its role as a versatile intermediate underscores its significance in contemporary organic synthesis and materials science.
In conclusion, methyl (E)-3-(3-nitrophenyl)prop-2-enonate (CAS No. 659-04-1) stands as a testament to the intricate beauty of organic chemistry. Its unique structure and reactivity make it an indispensable tool in both academic research and industrial applications. As scientific understanding deepens, this compound will undoubtedly continue to play a pivotal role in advancing chemical sciences.
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